2,6-Dichloro-4-fluorophenylacetonitrile

CAS No.: 1803854-81-0

Cat. No.: VC2759693

Molecular Formula: C8H4Cl2FN

Molecular Weight: 204.02 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1803854-81-0 |

|---|---|

| Molecular Formula | C8H4Cl2FN |

| Molecular Weight | 204.02 g/mol |

| IUPAC Name | 2-(2,6-dichloro-4-fluorophenyl)acetonitrile |

| Standard InChI | InChI=1S/C8H4Cl2FN/c9-7-3-5(11)4-8(10)6(7)1-2-12/h3-4H,1H2 |

| Standard InChI Key | IONJHZALMHVBIX-UHFFFAOYSA-N |

| SMILES | C1=C(C=C(C(=C1Cl)CC#N)Cl)F |

| Canonical SMILES | C1=C(C=C(C(=C1Cl)CC#N)Cl)F |

Introduction

Fundamental Chemical Identity

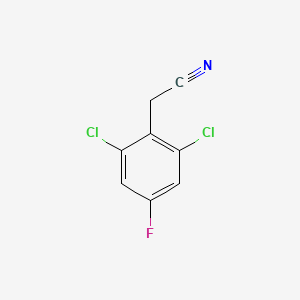

2,6-Dichloro-4-fluorophenylacetonitrile is an organic nitrile compound with the molecular formula C₈H₄Cl₂FN and a molecular weight of 204.02 g/mol . It is also known by its IUPAC name 2-(2,6-dichloro-4-fluorophenyl)acetonitrile and has been assigned the CAS registry number 1803854-81-0 . The compound features a benzene ring with chlorine atoms at positions 2 and 6, a fluorine atom at position 4, and an acetonitrile group (-CH₂CN) attached to the ring. This specific arrangement of functional groups contributes to its unique chemical behavior and potential applications in organic synthesis.

The structural representation of 2,6-Dichloro-4-fluorophenylacetonitrile can be described using various chemical notations, including its SMILES code (C1=C(C=C(C(=C1Cl)CC#N)Cl)F) and InChI string (InChI=1S/C8H4Cl2FN/c9-7-3-5(11)4-8(10)6(7)1-2-12/h3-4H,1H2) . These identifiers serve as standardized ways to represent the compound's structure in chemical databases and literature, facilitating consistent identification across research platforms.

Structural Characteristics

2,6-Dichloro-4-fluorophenylacetonitrile possesses a distinctive structure characterized by three key components: a benzene ring scaffold, halogen substituents, and a nitrile-containing side chain. The benzene ring provides aromaticity and serves as the core structural element. The chlorine atoms at positions 2 and 6 create steric effects that influence the reactivity of the acetonitrile group, while the fluorine atom at position 4 contributes to the compound's electronic properties through its strong electronegativity.

The acetonitrile moiety (-CH₂CN) consists of a methylene bridge connecting the aromatic ring to a cyano group. This functional group is particularly significant as it represents a versatile handle for further chemical transformations, potentially allowing the compound to serve as an intermediate in the synthesis of more complex molecules.

Physical and Chemical Properties

| Property | Expected Value/Characteristic | Basis for Estimation |

|---|---|---|

| Physical State | Crystalline solid | Based on similar halogenated aromatic compounds |

| Color | White to off-white | Typical for halogenated aromatics |

| Solubility | Likely soluble in organic solvents (e.g., dichloromethane, acetone); limited water solubility | Based on polarity and structural features |

| Melting Point | Estimated 70-120°C | Comparison with similar halogenated phenylacetonitriles |

| Boiling Point | Likely >200°C | Based on molecular weight and intermolecular forces |

| Density | >1 g/cm³ | Presence of heavy halogen atoms |

The presence of chlorine and fluorine atoms would contribute to intermolecular forces that influence these physical properties. For comparison, the related compound 2,6-DICHLORO-4-FLUOROANILINE has a melting point of 53-55°C and a boiling point of 216°C .

Chemical Properties

The chemical behavior of 2,6-Dichloro-4-fluorophenylacetonitrile is largely determined by the presence of the nitrile group and the halogen substituents on the aromatic ring. The nitrile (-CN) functionality is particularly significant as it can undergo various transformations:

-

Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid or amide.

-

Reduction: Reduction of the nitrile can yield primary amines, which are valuable building blocks in organic synthesis.

-

Addition reactions: The nitrile can participate in nucleophilic addition reactions, offering a pathway to various nitrogen-containing compounds.

The halogenated aromatic ring contributes to the compound's reactivity profile in several ways:

-

The electron-withdrawing effects of the chlorine and fluorine atoms make the aromatic ring less nucleophilic.

-

The halogens, particularly fluorine, can influence the acidity of adjacent hydrogen atoms.

-

The pattern of substitution creates a unique electronic environment that can direct the regioselectivity of certain reactions.

These chemical properties make 2,6-Dichloro-4-fluorophenylacetonitrile potentially valuable as a synthetic intermediate, particularly in the preparation of pharmaceuticals and agrochemicals where halogenated aromatic compounds are common structural motifs.

Synthesis Methodologies

Industrial Production Considerations

For industrial-scale production, several factors would need to be considered:

-

Reaction efficiency and yield: The synthesis route should maximize yield while minimizing byproducts.

-

Cost of starting materials: Readily available precursors would be preferred.

-

Safety considerations: Hazardous reagents and conditions should be avoided or carefully managed.

-

Environmental impact: Green chemistry principles should be applied where possible.

The patent information in search result describes continuous synthesis methods that could potentially be adapted for the production of 2,6-Dichloro-4-fluorophenylacetonitrile, noting that "the application method can realize the continuous synthesis... and improve the production efficiency" .

Applications and Utilization

Synthetic Intermediates in Organic Chemistry

The primary application of 2,6-Dichloro-4-fluorophenylacetonitrile is likely as a synthetic intermediate in organic chemistry. Compounds with similar structures to (2',4'-Dichloro-4-fluoro-biphenyl-3-yl)-acetonitrile are "typically utilized in research settings for the synthesis of other organic molecules". The nitrile group, in particular, offers a versatile handle for further derivatization, potentially enabling the synthesis of:

-

Amides via partial hydrolysis

-

Carboxylic acids via complete hydrolysis

-

Amines via reduction

-

Various heterocycles via cycloaddition reactions

These transformations make 2,6-Dichloro-4-fluorophenylacetonitrile a potentially valuable building block in the synthesis of more complex molecules with applications in pharmaceuticals, agrochemicals, and materials science.

Pharmaceutical and Agrochemical Applications

Halogenated aromatic compounds, particularly those containing fluorine, are common structural motifs in pharmaceuticals and agrochemicals. The unique properties conferred by fluorine substitution—including enhanced metabolic stability, increased lipophilicity, and altered binding interactions with biological targets—make such compounds particularly valuable in drug discovery and development.

2,6-Dichloro-4-fluorophenylacetonitrile might serve as a building block for compounds with various biological activities, such as:

-

Anti-inflammatory agents

-

Antimicrobial compounds

-

Enzyme inhibitors

-

Receptor modulators

In the agrochemical sector, similar halogenated aromatic compounds are used in the development of herbicides, fungicides, and insecticides, where the halogen substituents can enhance stability, activity, and target selectivity.

Research Significance and Future Directions

Current Research Landscape

While the search results provide limited information on current research specifically involving 2,6-Dichloro-4-fluorophenylacetonitrile, the compound's structural features suggest several potential areas of research interest:

-

As a building block in medicinal chemistry programs targeting specific disease pathways

-

In the development of novel agrochemicals with improved efficacy and environmental profiles

-

As a model compound for studying the effects of halogen substitution on aromatic reactivity

-

In the exploration of new synthetic methodologies for introducing and manipulating the acetonitrile functionality

Future Research Opportunities

Future research directions for 2,6-Dichloro-4-fluorophenylacetonitrile might include:

-

Development of more efficient and environmentally friendly synthetic routes

-

Exploration of its utility in the preparation of bioactive compounds

-

Investigation of its potential applications in materials science, such as in the development of specialty polymers or electronic materials

-

Computational studies to better understand its electronic structure and reactivity patterns

Additionally, research into the biological activity of derivatives obtained from 2,6-Dichloro-4-fluorophenylacetonitrile could lead to the discovery of new therapeutic agents or agrochemicals with improved properties.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume